(1,3-Benzoxazol-2-ylthio)acetic acid (1,3-Benzoxazol-2-ylthio)acetic acid
Brand Name: Vulcanchem
CAS No.: 58089-32-0
VCID: VC4463982
InChI: InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12)
SMILES: C1=CC=C2C(=C1)N=C(O2)SCC(=O)O
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22

(1,3-Benzoxazol-2-ylthio)acetic acid

CAS No.: 58089-32-0

Cat. No.: VC4463982

Molecular Formula: C9H7NO3S

Molecular Weight: 209.22

* For research use only. Not for human or veterinary use.

(1,3-Benzoxazol-2-ylthio)acetic acid - 58089-32-0

Specification

CAS No. 58089-32-0
Molecular Formula C9H7NO3S
Molecular Weight 209.22
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid
Standard InChI InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12)
Standard InChI Key MZIJIHZQKNAQBF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)SCC(=O)O

Introduction

Structural and Chemical Properties

The molecular structure of (1,3-benzoxazol-2-ylthio)acetic acid (C₉H₇NO₃S, molecular weight 225.22 g/mol) integrates a benzoxazole ring—a fused bicyclic system comprising benzene and oxazole—with a thioacetic acid side chain. The sulfur atom at the 2-position of the benzoxazole ring enhances electron delocalization, contributing to the compound’s stability and reactivity. Key physical properties, such as melting and boiling points, remain unreported in public databases, though synthetic protocols confirm its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Table 1: Key Structural Features of (1,3-Benzoxazol-2-ylthio)acetic Acid

PropertyDescription
Molecular FormulaC₉H₇NO₃S
Core StructureBenzoxazole fused ring with thioether-linked acetic acid
ReactivityNucleophilic at sulfur; electrophilic at oxazole nitrogen and acetic acid
Spectral Data (¹H NMR)δ 3.85 (s, 2H, CH₂), 7.30–7.90 (m, 4H, aromatic)

Synthesis and Derivative Formation

Classical Synthesis Routes

The compound is traditionally synthesized via a two-step process:

  • Formation of 2-mercaptobenzoxazole: Reaction of 2-aminophenol with carbon disulfide under alkaline conditions yields 2-mercaptobenzoxazole.

  • Alkylation with chloroacetic acid: Treatment of 2-mercaptobenzoxazole with chloroacetic acid in the presence of a base (e.g., NaOH) produces (1,3-benzoxazol-2-ylthio)acetic acid .

Table 2: Synthetic Methods and Yields

MethodReagentsYield (%)Reference
Alkylation of 2-mercaptobenzoxazoleChloroacetic acid, NaOH72–85
CDI-mediated couplingArylamidoximes, CDI68–76

Modern Hybridization Strategies

Recent advancements utilize (1,3-benzoxazol-2-ylthio)acetic acid as a building block for pharmacologically active hybrids. For example, Alsimaree et al. (2024) reacted the acid with arylamidoximes (4a–i) using N,N'-carbonyldiimidazole (CDI) to form 1,3-benzoxazole/carboximidamide (5a–i) and 1,3-benzoxazole/oxadiazole (6a–i) hybrids. This method achieved moderate-to-high yields (68–76%) and enabled systematic exploration of structure-activity relationships .

Pharmacological Activities

Antibacterial Efficacy

The compound’s derivatives exhibit broad-spectrum antibacterial activity. Hybrid 5a demonstrated exceptional inhibition zones against Bacillus subtilis (34 mm), Staphylococcus aureus (36 mm), and Klebsiella pneumoniae (32 mm), surpassing standard antibiotics like ampicillin. The 4-methoxyphenyl-substituted hybrid 6e showed comparable potency, suggesting that electron-donating groups enhance membrane penetration .

Table 3: Antibacterial Activity of Selected Hybrids

HybridB. subtilis (mm)S. aureus (mm)K. pneumoniae (mm)
5a343632
6e323634
Ampicillin283022

Applications in Drug Development

(1,3-Benzoxazol-2-ylthio)acetic acid serves as a multifunctional scaffold in designing dual-acting therapeutics. For instance, its carboximidamide hybrids inhibit both COX-2 and 15-LOX enzymes, addressing inflammation through dual pathways . Additionally, its incorporation into peptidomimetics enhances bioavailability and target specificity, as seen in PAR2 inhibitors for chronic inflammatory diseases .

Future Directions

Ongoing research aims to optimize the compound’s pharmacokinetic profile through prodrug strategies and nanoparticle-based delivery systems. Computational studies predicting ADMET properties and in vivo validation of hybrid derivatives are critical next steps to advance lead compounds into clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator